![molecular formula C10H7F3N2 B2752651 3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole CAS No. 1638664-70-6](/img/structure/B2752651.png)
3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Fluorophenyl groups and difluoromethyl groups are commonly used in medicinal chemistry due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of a similar compound, “(3-(Difluoromethyl)-4-fluorophenyl)boronic acid”, has been reported. It has a molecular weight of 189.93 and its InChI code is 1S/C7H6BF3O2/c9-6-2-1-4 (8 (12)13)3-5 (6)7 (10)11/h1-3,7,12-13H .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole” are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 3-position .Scientific Research Applications
Catalytic Asymmetric Synthesis
The compound plays a significant role in the catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes . It’s a hot topic in fluorochemistry, driven by the continuous demand for optically active fluoro-containing molecules . The related mechanism considerations, applications in streamlining syntheses, limitations, and the opportunities of the state-of-the-art methodologies are highlighted .
Synthesis of Fluoromethyl Quinazolinones
The compound is used in the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones . This process is facilitated by a simple and efficient domino protocol from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .
Construction of Disulfide-Linked Hybrid Molecules
The compound is used in the construction of disulfide-linked hybrid molecules . A more practical solid-phase disulfide ligation (SPDSL) system with enhanced utility has been established .
Safety and Hazards
properties
IUPAC Name |
5-(difluoromethyl)-3-(4-fluorophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-7-3-1-6(2-4-7)8-5-9(10(12)13)15-14-8/h1-5,10H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTHTBWXILYYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.